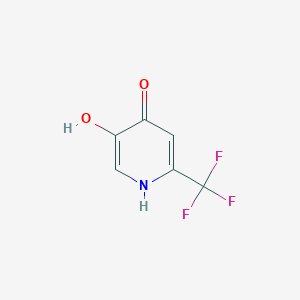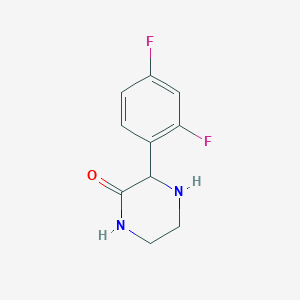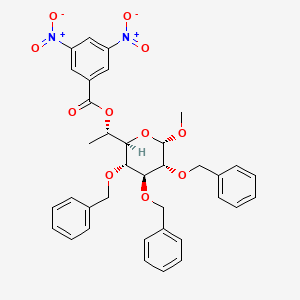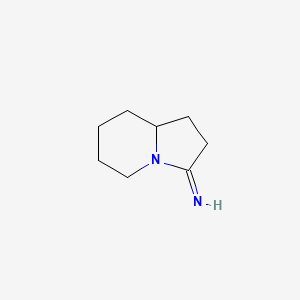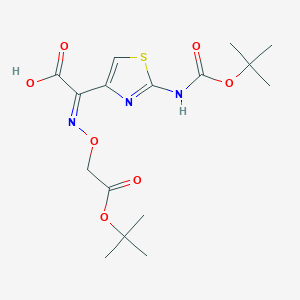![molecular formula C32H42O7Si B15295441 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B is a synthetic intermediate compound used in the synthesis of Cannflavin B, a prenylated flavone isolated from the cannabinoid-free ethanolic extract of Cannabis sativa L. This compound is characterized by its complex molecular structure, which includes a dimethylsilyl group and a methyl-butenyl side chain.
准备方法
The reaction conditions typically involve the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a silylating agent in the presence of a base such as imidazole or pyridine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl), leading to the formation of hydroxyl derivatives.
科学研究应用
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Cannflavin B, which has potential anti-inflammatory and antioxidant properties.
Biology: The compound is studied for its role in modulating biological pathways related to inflammation and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. The compound is believed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response. Additionally, it may scavenge free radicals and reduce oxidative damage to cells .
相似化合物的比较
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B can be compared with other similar compounds, such as:
Phenol, 2,6-bis(1,1-dimethylethyl): This compound has a similar tert-butyl group but lacks the dimethylsilyl and methyl-butenyl side chains.
Benzene, 2-(1,1-dimethylethyl)-1-[(1,1-dimethylethyl)dimethylsilyl]oxy-4-methyl: This compound shares the dimethylsilyl group but has a different aromatic structure.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: This compound has a similar dimethylsilyl group but includes an aniline moiety instead of the flavone structure.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C32H42O7Si |
|---|---|
分子量 |
566.8 g/mol |
IUPAC 名称 |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H42O7Si/c1-19(2)12-14-21-26(39-40(10,11)32(6,7)8)18-23(34)28-22(33)17-25(37-29(21)28)20-13-15-24(27(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3 |
InChI 键 |
IVPSHCUMSGEBFF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


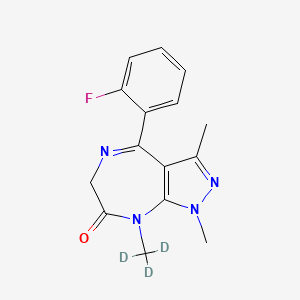
![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)



![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
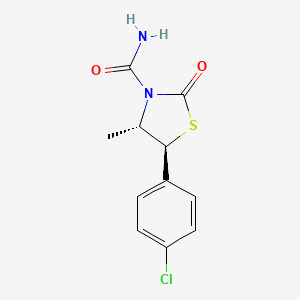
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
